molecular formula C25H24ClN3O4 B11172651 4-(acetylamino)-N-{2-[benzyl(methyl)carbamoyl]phenyl}-5-chloro-2-methoxybenzamide

4-(acetylamino)-N-{2-[benzyl(methyl)carbamoyl]phenyl}-5-chloro-2-methoxybenzamide

Cat. No.: B11172651
M. Wt: 465.9 g/mol
InChI Key: AFYYNNLAJNDZHE-UHFFFAOYSA-N
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Description

4-(acetylamino)-N-{2-[benzyl(methyl)carbamoyl]phenyl}-5-chloro-2-methoxybenzamide is a complex organic compound with a unique structure that includes acetylamino, benzyl, methylcarbamoyl, chloro, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)-N-{2-[benzyl(methyl)carbamoyl]phenyl}-5-chloro-2-methoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzyl(methyl)carbamoyl phenyl intermediate, followed by the introduction of the acetylamino group and the chloro and methoxy substituents. Common reagents used in these reactions include acetyl chloride, benzylamine, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-(acetylamino)-N-{2-[benzyl(methyl)carbamoyl]phenyl}-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(acetylamino)-N-{2-[benzyl(methyl)carbamoyl]phenyl}-5-chloro-2-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-N-{2-[benzyl(methyl)carbamoyl]phenyl}-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical and biological properties. This compound’s distinct structure allows for unique interactions and applications that may not be achievable with other similar compounds.

Properties

Molecular Formula

C25H24ClN3O4

Molecular Weight

465.9 g/mol

IUPAC Name

4-acetamido-N-[2-[benzyl(methyl)carbamoyl]phenyl]-5-chloro-2-methoxybenzamide

InChI

InChI=1S/C25H24ClN3O4/c1-16(30)27-22-14-23(33-3)19(13-20(22)26)24(31)28-21-12-8-7-11-18(21)25(32)29(2)15-17-9-5-4-6-10-17/h4-14H,15H2,1-3H3,(H,27,30)(H,28,31)

InChI Key

AFYYNNLAJNDZHE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=CC=CC=C2C(=O)N(C)CC3=CC=CC=C3)Cl

Origin of Product

United States

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